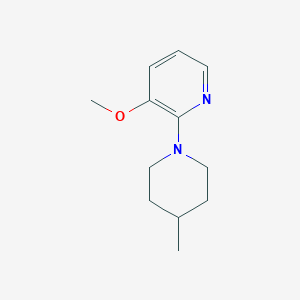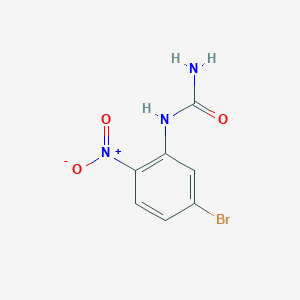![molecular formula C20H29N7 B15120370 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120370.png)
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group, a piperazine ring, and a pyrimidine ring substituted with a pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: Starting with a suitable precursor, such as 3-chloropyridazine, the tert-butyl group is introduced via a nucleophilic substitution reaction.
Piperazine ring formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyrimidine ring formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: This compound is a heterobifunctional crosslinker used in the development of PROTAC degraders for targeted protein degradation.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.
Uniqueness
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H29N7 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H29N7/c1-20(2,3)16-6-7-18(24-23-16)26-12-14-27(15-13-26)19-21-9-8-17(22-19)25-10-4-5-11-25/h6-9H,4-5,10-15H2,1-3H3 |
Clé InChI |
NLJGPMQYCLMXKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B15120291.png)
![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15120307.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15120318.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B15120329.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B15120335.png)
![5-chloro-N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120338.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15120353.png)
![2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120361.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
